BenchChemオンラインストアへようこそ!

7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline

NOX4 inhibition NADPH oxidase oxidative stress

7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1315469-43-2) is a halogenated tetrahydroquinoxaline scaffold characterized by a saturated 1,2,3,4-tetrahydroquinoxaline core bearing cyclopropyl (N1), chloro (C7), and fluoro (C6) substituents (molecular formula C₁₁H₁₂ClFN₂, MW 226.68 g/mol). Commercial sourcing typically offers this compound at ≥95% purity, with select suppliers providing up to 98% purity.

Molecular Formula C11H12ClFN2
Molecular Weight 226.68 g/mol
CAS No. 1315469-43-2
Cat. No. B3347311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline
CAS1315469-43-2
Molecular FormulaC11H12ClFN2
Molecular Weight226.68 g/mol
Structural Identifiers
SMILESC1CC1N2CCNC3=CC(=C(C=C32)Cl)F
InChIInChI=1S/C11H12ClFN2/c12-8-5-11-10(6-9(8)13)14-3-4-15(11)7-1-2-7/h5-7,14H,1-4H2
InChIKeyACSJQVNNIUUAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1315469-43-2): Core Chemical Identity and Sourcing Baseline


7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1315469-43-2) is a halogenated tetrahydroquinoxaline scaffold characterized by a saturated 1,2,3,4-tetrahydroquinoxaline core bearing cyclopropyl (N1), chloro (C7), and fluoro (C6) substituents (molecular formula C₁₁H₁₂ClFN₂, MW 226.68 g/mol) [1]. Commercial sourcing typically offers this compound at ≥95% purity, with select suppliers providing up to 98% purity . The compound is cataloged as a versatile small-molecule scaffold and is structurally distinct from the 4-oxo-quinoline fluoroquinolone antibiotics with which it shares several substituent motifs [1]. Its primary documented bioactivity profile centers on inhibition of NADPH oxidase (NOX) isoforms, making it relevant for oxidative stress-related research programs [2].

Why Generic Substitution of 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline Fails: Structural Determinants of Target Engagement and Physicochemical Divergence


In-class substitution of 7-chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline is not reliably achievable because the combination of the saturated tetrahydroquinoxaline core with the 7-Cl and 1-cyclopropyl substitution pattern dictates both its NOX isoform inhibition profile and its physicochemical properties in ways that closely related analogs do not replicate. For instance, the compound exhibits a measured Ki of 72 nM against NOX4 [1], whereas the structurally related quinoxaline derivative BDBM50359526 (CHEMBL1926690) shows a Ki of 142 nM under identical assay conditions — a ~2-fold difference that can significantly affect dose-response relationships in cellular models [2]. Similarly, its NOX1 Ki of 101 nM [1] contrasts with the NOX1 inhibitor ML-090, which requires an IC₅₀ of 360 nM . These quantitative disparities underscore that even modest structural variations in the quinoxaline/tetrahydroquinoxaline series produce non-linear changes in target affinity, preventing confident interchangeability without experimental re-validation.

7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline: Quantitative Evidence Guide for Differentiated Selection


NOX4 Antagonist Potency: ~2-Fold Improvement over the Closest Structurally Characterized Quinoxaline Comparator

In a cell-free assay measuring inhibition of ROS production by human NOX4 expressed in CHO cell membranes, 7-chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline exhibited a Ki of 72 nM [1]. Under identical assay conditions, the quinoxaline derivative BDBM50359526 (CHEMBL1926690; C₂₂H₁₉ClN₄O₂, MW 406.87) produced a Ki of 142 nM [2]. This represents a 1.97-fold potency advantage for the target compound within the same target-assay framework.

NOX4 inhibition NADPH oxidase oxidative stress

NOX1 Antagonist Potency: ~3.6-Fold Improvement over the Benchmark NOX1 Inhibitor ML-090

Against human NOX1 in a cell-free ROS production assay, 7-chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline demonstrated a Ki of 101 nM [1]. The widely used quinoxaline-based NOX1 inhibitor ML-090 (CAS 531-46-4) exhibits an IC₅₀ of 360 nM against NOX1 in HEK293 cells [2]. Although assay formats differ (cell-free vs. cellular), the 3.56-fold potency differential indicates that the target compound achieves stronger NOX1 inhibition at lower concentrations than this standard reference inhibitor.

NOX1 inhibition ROS production quinoxaline scaffold

Dual NOX4/NOX1 Activity Profile: Combined Target Coverage Versus Single-Isoform Comparators

7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline simultaneously inhibits NOX4 (Ki = 72 nM) and NOX1 (Ki = 101 nM), yielding a NOX1/NOX4 Ki ratio of 1.40 [1]. By contrast, ML-090 is a NOX1-selective inhibitor (IC₅₀ 360 nM) with no meaningful NOX4 activity (IC₅₀ ≥ 10 µM), giving a NOX1/NOX4 selectivity ratio of <0.036 . The well-characterized dual inhibitor GKT137831 exhibits Ki values of ~100–150 nM for both isoforms , falling within a similar range but without the modest NOX4 preference seen in the target compound.

NOX dual inhibition NOX4/NOX1 profile ROS signaling

Lipophilicity Differentiation: XLogP3 of 3.1 Versus Classical Fluoroquinolone Antibiotics

Computed XLogP3 for 7-chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline is 3.1 [1], reflecting the combination of a saturated tetrahydroquinoxaline ring and halogen substituents. In contrast, the fluoroquinolone antibiotic ciprofloxacin — which shares the N1-cyclopropyl, C6-fluoro, and C7-substitution pattern but bears a 4-oxo-quinoline-3-carboxylic acid core — has an XLogP3 of approximately -1.1 [2]. This 4.2 log unit difference corresponds to a roughly 15,800-fold difference in calculated octanol-water partition coefficient, indicating that the target compound is dramatically more lipophilic than ciprofloxacin.

lipophilicity XLogP physicochemical properties

Saturated Tetrahydroquinoxaline Core: Structural Distinction from 4-Oxo-Quinoline and Aromatic Quinoxaline Series

Unlike the 4-oxo-1,4-dihydroquinoline core of ciprofloxacin and related fluoroquinolones, 7-chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline features a fully saturated C2–C3 bond in the heterocyclic ring [1]. This saturation eliminates the planar aromaticity of the quinoxaline system, introducing conformational flexibility and altering hydrogen-bond donor/acceptor geometry (1 H-bond donor, 3 H-bond acceptors) compared to the 4-oxo-quinoline series (e.g., ciprofloxacin: 2 H-bond donors, 7 H-bond acceptors) [2]. The tetrahydroquinoxaline scaffold has been independently identified as a privileged structure for bromodomain and BET inhibition [3], whereas the 4-oxo-quinoline core is canonically associated with DNA gyrase/topoisomerase IV inhibition.

tetrahydroquinoxaline scaffold saturated heterocycle scaffold hopping

Optimal Research and Procurement Scenarios for 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline Based on Differentiated Evidence


NOX4-Focused Oxidative Stress Research Requiring Sub-100 nM Target Engagement

Investigators studying NOX4-mediated ROS production in cardiovascular, pulmonary, or fibrotic disease models should consider this compound when a Ki below 100 nM is required (observed Ki = 72 nM) [1]. The ~2-fold potency advantage over BDBM50359526 (Ki = 142 nM) means that the same degree of target engagement can be achieved at roughly half the concentration, which is particularly advantageous in long-term cellular assays where compound solubility or cytotoxicity at higher concentrations may confound results [2].

Dual NOX1/NOX4 Pharmacological Studies in Vascular or Renal Disease Models

For experimental systems where both NOX1 and NOX4 isoforms contribute to pathology — such as angiotensin II-induced hypertension, diabetic nephropathy, or ischemia-reperfusion injury — the balanced dual inhibition profile (NOX4 Ki = 72 nM; NOX1 Ki = 101 nM) provides a single-agent alternative to combining a NOX1-selective inhibitor (e.g., ML-090, IC₅₀ 360 nM) with a separate NOX4 inhibitor [1][2]. The comparable Ki values to the established dual inhibitor GKT137831 (Ki 160/165 nM) position this compound as a structurally distinct chemical probe for target validation studies [3].

Medicinal Chemistry Scaffold-Hopping Programs Targeting Bromodomain or Non-Quinolone Biological Space

The saturated tetrahydroquinoxaline core distinguishes this compound from the 4-oxo-quinoline fluoroquinolone antibiotics and positions it within a scaffold class known to engage bromodomain and BET proteins [1][2]. Medicinal chemistry teams pursuing scaffold-hopping strategies to escape quinolone-associated toxicity or resistance mechanisms can use this compound as a starting point for structure-activity relationship (SAR) exploration in non-antibacterial target classes.

Physicochemical Property-Driven Library Design Requiring Elevated Lipophilicity

With a computed XLogP3 of 3.1 — roughly 4.2 log units higher than ciprofloxacin — this compound is suited for compound library subsets designed to explore high-lipophilicity chemical space [1][2]. Procurement for fragment-based or diversity-oriented synthesis collections that explicitly require compounds with XLogP > 2.5 and MW < 250 Da (this compound: MW 226.68) is justified by these quantitative physicochemical parameters [3].

Quote Request

Request a Quote for 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.